3-(Piperazin-1-yl)-1,2,4-triazine
Overview
Description
3-(Piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both a piperazine ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperazin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the triazine ring.
Scientific Research Applications
3-(Piperazin-1-yl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Another piperazine derivative with significant biological activity.
Uniqueness: 3-(Piperazin-1-yl)-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials.
Biological Activity
3-(Piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its structural features based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , featuring a triazine ring substituted with a piperazine moiety. The synthesis of this compound typically involves multi-step procedures that may include reactions such as nucleophilic substitutions and cyclization processes. Common methods for synthesizing this compound involve:
- Formation of the Triazine Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Piperazine Substitution : The piperazine group is introduced via nucleophilic attack on the triazine core.
Biological Activities
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Properties : Studies show that this compound has significant antibacterial and antifungal effects.
- Antiviral Activity : Preliminary data suggest potential efficacy against certain viral infections.
- Anticancer Potential : Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiviral | Reduced viral replication in vitro | |
Anticancer | Cytotoxicity against cancer cell lines (IC50 values) |
The biological activity of this compound is largely attributed to its ability to bind to specific biological targets such as enzymes and receptors. The presence of the piperazine group enhances its binding affinity and selectivity towards these targets. Interaction studies have shown that it can modulate enzyme activities and receptor functions effectively.
Case Studies
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various derivatives of this compound revealed significant activity against leukemia cell lines. The most active compounds exhibited IC50 values in the low micromolar range (5–7 µM), suggesting potent anticancer properties compared to traditional chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial strains. Results indicated effective inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent .
Structural Comparisons
Comparative studies with similar compounds have elucidated the unique aspects of this compound's structure. Notable comparisons include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine | Brominated triazine core | Enhanced biological activity |
5-Chloro-N-(4-methoxy-3-piperazin-1-yl)phenyl | Chloro substituent on triazine | Increased affinity for serotonin receptors |
6-(piperidin-1-yl)-1,2,4-triazine | Piperidine instead of piperazine | Different pharmacological profile |
Properties
IUPAC Name |
3-piperazin-1-yl-1,2,4-triazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-2-10-11-7(9-1)12-5-3-8-4-6-12/h1-2,8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQLUVOGSDHXTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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